4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features both a furan ring and a pyrrole ring, which are known for their significant roles in various chemical and biological processes. The presence of these two rings in a single molecule makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pyrrole-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two carboxylic acids. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(Furan-2-carbonyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The furan and pyrrole rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Pyrrole-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
Uniqueness
4-(Furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both furan and pyrrole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
Properties
CAS No. |
1156809-37-8 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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